Dimetilvinfos

Descripción general

Descripción

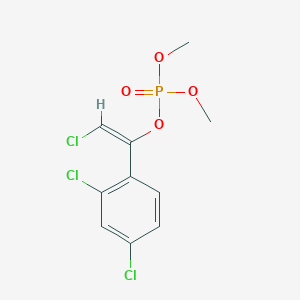

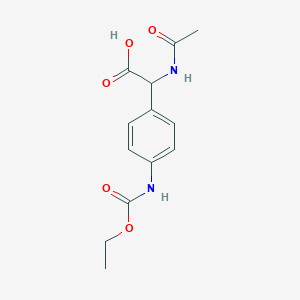

Dimethylvinphos is an organophosphate insecticide, a dialkyl phosphate and a dichlorobenzene. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical.

Aplicaciones Científicas De Investigación

Agricultura: Eficacia y seguridad de los plaguicidas

El Dimetilvinfos se utiliza principalmente como plaguicida en entornos agrícolas. Se ha observado su eficacia para controlar plagas en los cultivos de arroz, particularmente contra taladros del tallo, taladros de las hojas, enrolladores de hojas y saltahojas . Sin embargo, su impacto ambiental y su potencial de bioacumulación requieren una gestión y aplicación cuidadosas para minimizar las alteraciones ecológicas.

Química analítica: Estándares de referencia

En química analítica, el this compound sirve como estándar de referencia para la determinación de residuos de plaguicidas. Se utiliza en métodos como la extracción por microjeringa de purga de gas (GP-MSE) acoplada a la cromatografía de gases-espectrometría de masas (GC-MS) para analizar hongos comestibles y arrozales .

Ciencias ambientales: Estudios de ecotoxicología

El destino ambiental y los efectos ecotoxicológicos del compuesto son objeto de estudio. Se han emitido alertas elevadas con respecto a su toxicidad aguda para organismos acuáticos como la Daphnia, y se reconoce como un inhibidor de la acetilcolinesterasa y un neurotóxico, lo que subraya la importancia de comprender su impacto ambiental .

Ciencia de materiales: Aplicaciones de nanotecnología

Si bien las aplicaciones específicas del this compound en la ciencia de los materiales no están bien documentadas, el campo de la nanotecnología ha visto el desarrollo de nanopesticidas, que podrían incluir potencialmente formulaciones de this compound. Estos nanopesticidas tienen como objetivo mejorar la entrega de pesticidas y reducir el impacto ambiental .

Biotecnología: Descubrimiento y desarrollo de fármacos

La biotecnología aprovecha compuestos como el this compound en el proceso de descubrimiento de fármacos. Aunque no se mencionan explícitamente aplicaciones directas en el desarrollo de fármacos, el papel de compuestos organofosforados similares en la mejora de la síntesis y purificación de biomoléculas es significativo .

Aplicaciones industriales: Ayudas de proceso e intermedios

El this compound puede utilizarse en entornos industriales como ayuda de proceso o intermedio en la fabricación de otras sustancias. Su papel en estos procesos sería garantizar la calidad y estabilidad de los productos finales .

Investigación médica: Técnicas analíticas y de diagnóstico

En la investigación médica, el this compound podría utilizarse en técnicas analíticas y de diagnóstico, particularmente en el desarrollo de ensayos para detectar intoxicaciones por organofosforados, dada su clasificación como insecticida organofosforado .

Monitoreo ambiental: Evaluación de la contaminación

El compuesto también es relevante en el monitoreo ambiental, donde puede evaluarse como contaminante. Los estudios podrían centrarse en sus productos de degradación, persistencia en el suelo y el agua, y potencial para ingresar a la cadena alimentaria .

Mecanismo De Acción

Target of Action

Dimethylvinphos, also known as Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester, is an organophosphate insecticide . The primary target of Dimethylvinphos is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.

Mode of Action

Dimethylvinphos acts as an acetylcholinesterase inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation interferes with the transmission of nerve impulses, which can lead to overstimulation and disruption of the nervous system .

Biochemical Pathways

The inhibition of AChE by Dimethylvinphos affects the cholinergic pathway. The buildup of acetylcholine in the synapses leads to continuous stimulation of the neurons. This overstimulation can cause a range of effects, from twitching and tremors to paralysis and even death, depending on the severity of exposure .

Pharmacokinetics

Organophosphates are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of Dimethylvinphos action is the disruption of normal nerve function. Symptoms of exposure can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to respiratory failure and death .

Action Environment

The efficacy and stability of Dimethylvinphos can be influenced by various environmental factors. For instance, its effectiveness as an insecticide may be affected by the presence of other chemicals, temperature, and pH. Its stability could be influenced by exposure to light and heat . .

Análisis Bioquímico

Biochemical Properties

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester plays a crucial role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes . This compound interacts with cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can affect neurotransmission .

Cellular Effects

The effects of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester on various cell types and cellular processes are profound. This compound influences cell function by disrupting normal cholinergic signaling pathways . The accumulation of acetylcholine due to cholinesterase inhibition can lead to overstimulation of cholinergic receptors, affecting gene expression and cellular metabolism . This can result in symptoms such as increased perspiration, nausea, and respiratory distress .

Molecular Mechanism

At the molecular level, phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester exerts its effects through the inhibition of cholinesterase enzymes . The compound binds to the active site of the enzyme, forming a stable complex that prevents the hydrolysis of acetylcholine . This binding interaction is crucial for the compound’s inhibitory activity and its subsequent effects on neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester can change over time. The compound is known to be slowly hydrolyzed by water, which can affect its stability and potency . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent inhibition of cholinesterase activity, resulting in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester vary with different dosages in animal models. At low doses, the compound can cause mild cholinergic symptoms, while at high doses, it can lead to severe toxicity and adverse effects . Studies have shown that the compound has a low LD50 value, indicating its high toxicity at elevated doses .

Metabolic Pathways

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester is involved in metabolic pathways that include its hydrolysis and subsequent breakdown . The compound interacts with various enzymes that facilitate its metabolism, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential toxicity .

Transport and Distribution

Within cells and tissues, phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on various tissues .

Subcellular Localization

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester is localized in specific subcellular compartments, where it exerts its activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular distribution is important for understanding the compound’s mechanism of action and its effects on cellular function .

Propiedades

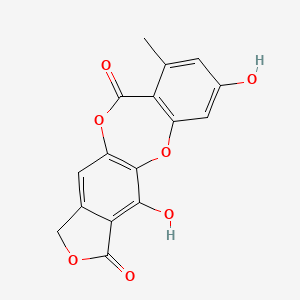

IUPAC Name |

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71363-52-5, 2274-67-1 | |

| Record name | Dimethylvinphos, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071363525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | E)-Dimethylvinphos Standard | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HWT39WUX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

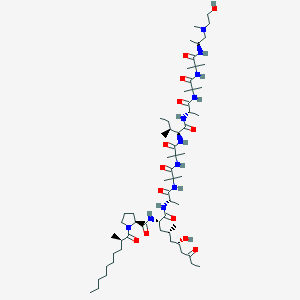

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)